molecular formula C9H15N3 B1346628 1-Cyclohexyl-1H-pyrazol-5-amine CAS No. 3528-50-5

1-Cyclohexyl-1H-pyrazol-5-amine

Cat. No. B1346628
CAS RN: 3528-50-5
M. Wt: 165.24 g/mol
InChI Key: PTQWQGFQOJOBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclohexyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C9H15N3. It has a molecular weight of 165.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string for “1-Cyclohexyl-1H-pyrazol-5-amine” is Nc1ccnn1C2CCCCC2 . The InChI string is 1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 .


Physical And Chemical Properties Analysis

“1-Cyclohexyl-1H-pyrazol-5-amine” is a solid substance . It has a melting point of 75-78 degrees Celsius .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave-Assisted Preparation : A study by Law et al. (2019) describes a microwave-mediated method for preparing a variety of 1-aryl-1H-pyrazole-5-amines. This efficient process utilizes water as the solvent and is noted for its reproducibility and high yields. Applications of these molecules include pesticides, anti-malarials, and chemotherapeutics.

Heterocyclic Ketene Aminals

  • Synthesis of Novel Heterocyclic Ketene Aminals : Yu et al. (2013) in their work published in "RSC Advances" detail a solvent-free synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. Their method is highly efficient and environmentally benign, yielding compounds that are promising for drug discovery. This study is available here.

Cobalt(II) Complexes

  • Cobalt(II) Complexes Involving Pyrazole Derivatives : Research by Choi et al. (2015) investigates Cobalt(II) complexes containing various pyrazole derivatives. They found that these complexes exhibit high activity for methyl methacrylate polymerization, producing high molecular weight polymers.

Reactivity with Cyclohexylamine

  • Reactivity Studies : A study by Hernandez et al. (2015) explores the reaction of pyrazole derivatives with cyclohexylamine, leading to different products based on the aryl substituent. This research contributes to the understanding of the reactivity of pyrazole derivatives.

Catalysts for Polymerization

  • Catalysts in Polymer Synthesis : Matiwane et al. (2020) in "Polyhedron" discuss the use of pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. Their findings demonstrate these complexes' effectiveness in forming polymers under specific conditions. The study can be accessed here.

Antitumor and Antimicrobial Activities

  • Antitumor and Antimicrobial Applications : Titi et al. (2020) investigated the biological activities of pyrazole derivatives, revealing their potential as antitumor, antifungal, andantibacterial agents. Their study, published in the "Journal of Molecular Structure," offers insights into the pharmacophore sites responsible for these activities. More details can be found here.

Multicyclic Pyrazolo Derivatives

  • Bicyclization Strategies : Tu et al. (2014) in "The Journal of Organic Chemistry" describe a four-component bicyclization approach to create diverse pyrazolo derivatives. This method allows for the synthesis of multicyclic pyrazolo[3,4-b]pyridines and demonstrates significant control over the spatial configuration. The study is available here.

Rh(III)-Catalyzed Amination

  • C-H Amination Using Rhodium(III) : Wu et al. (2014) conducted a study on the intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones using rhodium(III) as a catalyst. This method is notable for its low catalyst loading and broad scope, providing a new avenue for aromatic C-H amination. The research can be found here.

Microwave-Mediated Synthesis

  • Efficient Synthesis Technique : Another study by Everson et al. (2019) in "Tetrahedron Letters" elaborates on a microwave-mediated synthesis technique for 1H-pyrazole-5-amines, which is notable for its speed and minimal purification needs. This method is versatile and scalable, relevant for various applications. Access the study here.

Pyrazolo Derivative Reactions

  • Reactions of Cyclic Oxalyl Compounds : The research by Şener et al. (2002) in the "Journal of Heterocyclic Chemistry" focuses on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones to synthesize 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives. These reactions lead to various derivative compounds with potential applications. More information is available here.

Domino Reactions

  • Domino Reactions for Heterocyclic Derivatives : Jiang et al. (2014) in "The Journal of Organic Chemistry" developed multicomponent domino reactions to synthesize pyrazolo-fused heterocyclic derivatives. Their methods allow for the creation of diverse and structurally complex compounds. Read more here.

Solid-Phase Syntheses

  • Solid-Phase Synthesis Techniques : A study by Shen et al. (2000) in "Organic Letters" describes solid-phase syntheses methods for pyrazoles and isoxazoles. This versatile approach yields high purity products and allows control over isomer ratios. The study can be accessed here.

Safety And Hazards

The safety information for “1-Cyclohexyl-1H-pyrazol-5-amine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-cyclohexylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWQGFQOJOBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188763
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1H-pyrazol-5-amine

CAS RN

3528-50-5
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3528-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 2
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 5
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 6
1-Cyclohexyl-1H-pyrazol-5-amine

Citations

For This Compound
3
Citations
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.